5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde can be classified as:
The synthesis of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde involves several established methods that leverage various starting materials and reaction conditions. Key synthetic strategies include:
The molecular structure of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde can be described as follows:
5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde participates in several chemical reactions that exploit its functional groups:
The mechanism of action for compounds like 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde often involves:
Research indicates that imidazopyridine derivatives exhibit various biological activities, including antimicrobial and anticancer properties, which may be linked to their ability to inhibit key enzymes or disrupt cellular processes .
The physical and chemical properties of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde include:
Properties such as boiling point, refractive index, and specific heat capacity are essential for practical applications but require experimental determination under controlled conditions.
5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde has several scientific applications:
Imidazo[1,2-a]pyridine represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and presence in numerous commercial therapeutics. This fused bicyclic heterocycle combines imidazole’s metabolic stability with pyridine’s hydrogen-bonding capacity, enabling broad interactions with biological targets. Notably, derivatives like zolpidem (GABAₐ agonist for insomnia), alpidem (anxiolytic), and olprinone (cardiotonic) exemplify the scaffold’s clinical impact [1] [9]. The nucleus demonstrates diverse bioactivities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, attributed to its ability to modulate enzymes, receptors, and protein-protein interactions [1] [8] [9]. For instance, imidazo[1,2-a]pyridine amides exhibit potent activity against multidrug-resistant tuberculosis (MIC₉₀ ≤0.006 μM) by targeting the QcrB subunit of cytochrome bcc oxidase, disrupting oxidative phosphorylation in Mycobacterium tuberculosis [2]. Similarly, Schiff base derivatives show enhanced antimicrobial efficacy against pathogens like Pseudomonas aeruginosa and Escherichia coli due to improved membrane penetration [1].
Table 1: Marketed Drugs Containing Imidazo[1,2-a]pyridine Core
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Zolpidem | Insomnia treatment | 2-Carboxamide, 5-methylpyridine |
Alpidem | Anxiolytic (GABA modulator) | 2-Phenyl, 6-chloro substitution |
Olprinone | Acute heart failure (PDE3 inhibitor) | 3-Cyano, 5-methyl substitution |
Minodronic acid | Osteoporosis (bisphosphonate) | 3-Pyridyl, 1-hydroxyethylidene |
Telacebec (Q203) | Antitubercular (Phase II clinical) | 3-Carboxamide, alkyl ether chain |
The strategic introduction of methoxy (–OCH₃) and aldehyde (–CHO) groups at the 5- and 2-positions, respectively, enhances the bioactivity and synthetic utility of imidazo[1,2-a]pyridines. The methoxy group serves dual roles:
Conversely, the aldehyde group at C2 provides:
Table 2: Physicochemical Properties of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde
Property | Value | Method/Analysis |
---|---|---|
CAS Registry Number | 881841-58-3 | Chemical Abstracts Service |
Molecular Formula | C₉H₈N₂O₂ | High-Resolution Mass Spectrometry |
Molecular Weight | 176.17 g/mol | Calculated from formula |
Density | 1.26 ± 0.1 g/cm³ (Predicted) | Computational modeling |
pKa | 3.75 ± 0.50 (Predicted) | Potentiometric titration |
Melting Point | Not reported (liquid at RT) | Differential Scanning Calorimetry |
Characteristic IR Bands | 1642 cm⁻¹ (C=O), 3108 cm⁻¹ (C–H) | FT-IR spectroscopy |
The compound’s electron-deficient aldehyde and electron-rich methoxy group create a push-pull system, evidenced by its predicted pKa of 3.75 ± 0.50, enhancing solubility and reactivity [5] [10]. This polarity facilitates interactions in aqueous biological environments while enabling nucleophilic additions at the carbonyl carbon.
Despite its promise, 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde faces underexplored areas:
Key objectives for optimization include:
These strategies aim to leverage the synergy between the methoxy group’s electronic effects and the aldehyde’s bifunctional reactivity, enabling next-generation imidazopyridine derivatives with enhanced potency and drug-like properties.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1